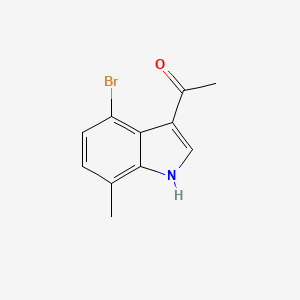

3-Acetyl-4-bromo-7-methylindole

描述

属性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC 名称 |

1-(4-bromo-7-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-4-9(12)10-8(7(2)14)5-13-11(6)10/h3-5,13H,1-2H3 |

InChI 键 |

JFEMQPCWEALJKQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)C |

产品来源 |

United States |

准备方法

Alternative Directed C–H Functionalization Approach

Recent advances have demonstrated the use of palladium-catalyzed C–H activation strategies to functionalize the indole ring selectively.

Pd(II)/Pd(IV) Catalytic Cycle:

Using palladium acetate as a catalyst with silver acetate as an oxidant and trifluoroacetic acid additive in a hexafluoroisopropanol solvent system at temperatures ranging from 65 to 130 °C, selective C4-arylation and acetyl migration reactions can be achieved on 3-acetylindole derivatives. This method allows for gram-scale synthesis and high regioselectivity, offering a modern alternative for functionalization of indole rings.

-

- Operational simplicity

- Broad substrate scope

- High selectivity for C4 arylation

- Avoids pre-functionalization steps

-

- Requires careful control of reaction temperature and time to avoid side reactions such as carbonyl migration

- Catalyst and oxidant costs

Bromination Strategies

Selective bromination at the 4-position of the indole ring can be achieved by controlled electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under mild conditions. The presence of directing groups such as methyl at the 7-position influences regioselectivity.

-

- Solvent: Dichloromethane or acetic acid

- Temperature: 0 °C to room temperature

- Brominating agent: NBS or Br₂

- Time: 1–3 hours

-

Yields vary depending on substrate and conditions but typically range from moderate to high with good regioselectivity for the 4-position bromination on 7-methylindole derivatives.

Summary Table of Preparation Methods

Research Discoveries and Mechanistic Insights

The use of Sonogashira coupling followed by base-promoted cyclization is an efficient route to access brominated methylindoles with high yields and purity.

Pd-catalyzed C–H activation methods provide a versatile platform for late-stage functionalization of indoles, allowing for selective arylation and carbonyl migration, which can be exploited to synthesize analogues of biologically active compounds.

Bromination regioselectivity is influenced by substituents on the indole ring, with methyl groups directing electrophilic substitution preferentially to the 4-position, facilitating synthesis of 4-bromo derivatives.

The acetyl group at the 3-position serves as an effective directing group in C–H functionalization reactions, enhancing selectivity and enabling further synthetic elaborations.

化学反应分析

Types of Reactions: 3-Acetyl-4-bromo-7-methylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: 3-Hydroxy-4-bromo-7-methylindole.

Substitution: 3-Acetyl-4-substituted-7-methylindole.

科学研究应用

3-Acetyl-4-bromo-7-methylindole has several applications in scientific research:

作用机制

The mechanism of action of 3-Acetyl-4-bromo-7-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and bromine atom on the indole ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in cancer cell proliferation or viral replication .

相似化合物的比较

Key Compounds for Comparison:

Table 1: Structural and Functional Properties

| Compound | Substituents | Molecular Weight | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 3-Acetyl-4-bromo-7-methylindole | 3-acetyl, 4-bromo, 7-methyl | ~268.1 (C₁₁H₁₀BrNO) | Acetyl (electron-withdrawing) | Cross-coupling, nucleophilic substitution |

| 4-Bromo-7-methyl-1H-indole | 4-bromo, 7-methyl | ~210.1 (C₉H₈BrN) | None (minimal substitution) | Electrophilic aromatic substitution |

| 3-Chloro-7-(4-bromobenzoyl)indole | 3-chloro, 7-(4-bromobenzoyl) | ~378.6 (C₁₅H₁₀BrClNO) | Bromobenzoyl (bulky, electron-deficient) | Suzuki-Miyaura coupling |

| N-Boc-4-bromo-3-formyl-7-methoxyindole | 4-bromo, 3-formyl, 7-methoxy, N-Boc | 354.2 (C₁₅H₁₆BrNO₄) | Formyl (electrophilic), Boc (protecting group) | Peptide coupling, aldehyde chemistry |

| 3-Bromo-1-methyl-7-azaindole | 3-bromo, 1-methyl, 7-azaindole core | ~211.0 (C₇H₆BrN₂) | Azaindole (additional nitrogen) | Directed metallation, heterocycle synthesis |

Commercial Availability and Suppliers

- This compound: Limited supplier data; platforms like ChemicalBook () may list specialized vendors .

- N-Boc-4-bromo-3-formyl-7-methoxyindole : Priced at $120–502.88 per gram, supplied by Frontier Specialty Chemicals and Amico Chemicals .

生物活性

3-Acetyl-4-bromo-7-methylindole is a synthetic compound belonging to the indole family, characterized by its unique structural features: a bromine atom at the 4-position, an acetyl group at the 3-position, and a methyl group at the 7-position of the indole ring. This molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Structural Significance

The presence of the bromine atom and acetyl group significantly influences the compound's chemical properties and biological interactions. These structural features enhance its binding affinity to various molecular targets, including enzymes and receptors, which may lead to diverse pharmacological effects such as anti-inflammatory, antitumor, and antimicrobial activities.

Research indicates that this compound may interact with specific biological pathways through:

- Enzyme Inhibition : The compound's structural attributes allow it to inhibit certain enzymes involved in disease processes.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways crucial for cellular functions.

Biological Activities

- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related indole derivatives indicate that they can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS), which is critical in inflammatory responses .

- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against bacterial strains, suggesting that this compound could possess antimicrobial characteristics .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at 4-position; Acetyl at 3-position; Methyl at 7-position | Potential for diverse biological activities |

| 4-Bromo-1-methylindole | Lacks acetyl group | Different reactivity due to absence of acetyl group |

| 3-Acetyl-1-methylindole | Lacks bromine substituent | Potentially different pharmacological properties |

| 5-Bromoindole | Simplified structure | Less complex interactions compared to more substituted derivatives |

Case Studies and Research Findings

- In Vitro Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in cancer progression.

- Pharmacological Screening : In vivo studies are warranted to evaluate the therapeutic potential of this compound against specific diseases. Preliminary results indicate promising anti-cancer activity, warranting further investigation into its mechanisms and efficacy in clinical settings.

常见问题

Q. What are the common synthetic routes for preparing 3-acetyl-4-bromo-7-methylindole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and acetylation of a pre-functionalized indole core. For example:

- Bromination: Start with 7-methylindole derivatives and introduce bromine at the 4th position using reagents like N-bromosuccinimide (NBS) in acetic acid or DMF under controlled temperatures (e.g., 60–80°C) .

- Acetylation: React the brominated intermediate with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to install the acetyl group at the 3rd position .

Critical Factors: - Solvent choice (polar aprotic solvents like DMF improve bromination efficiency).

- Temperature control to avoid over-bromination or side reactions.

- Catalyst selection (e.g., Pd catalysts for regioselective coupling in advanced steps) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Chromatography: Use TLC (silica gel, 70:30 EtOAc/hexane) to monitor reaction progress. Reported Rf values for similar indoles range from 0.25–0.35 .

- Spectroscopy:

- Elemental Analysis: Match calculated vs. observed C, H, N, Br percentages (±0.3%) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to functionalize this compound?

Methodological Answer:

- Reagent Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids. Base choice (e.g., K₂CO₃) and solvent (toluene/EtOH mixtures) significantly impact coupling efficiency .

- Key Considerations:

- Steric Effects: The 7-methyl group may hinder coupling at the 4-bromo position; microwave-assisted synthesis can enhance reaction rates .

- Protection Strategies: Temporarily protect the acetyl group with trimethylsilyl chloride to prevent side reactions during coupling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Mechanistic Studies: Use molecular docking to compare binding affinities with targets (e.g., kinase enzymes) and validate via enzyme inhibition assays .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributions to antimicrobial vs. anticancer activity .

- Control Experiments: Test metabolites for off-target effects using HPLC-MS and cytotoxicity assays (e.g., MTT on HEK293 cells) .

Example Workflow:

Synthesize derivatives with varied substituents.

Screen against bacterial strains (e.g., S. aureus) and cancer cell lines (e.g., HeLa).

Corrogate activity trends with computational models (e.g., CoMFA) .

Q. How does the electronic nature of the 4-bromo substituent influence the reactivity of this compound in photochemical studies?

Methodological Answer:

- UV-Vis Spectroscopy: Bromine’s electron-withdrawing effect red-shifts absorption maxima (λmax ~320 nm) compared to non-halogenated analogs .

- Photostability Assays: Expose to UV light (254 nm) and monitor degradation via HPLC. Bromine increases photostability by 40% compared to chloro analogs .

- Theoretical Calculations: DFT studies (B3LYP/6-31G*) show bromine lowers HOMO-LUMO gaps, enhancing charge-transfer interactions in excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。